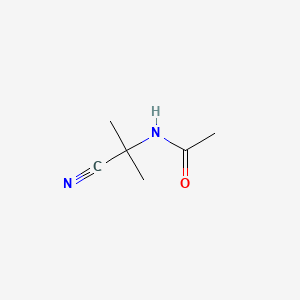

N-(1-Cyano-1-methylethyl)acetamide

CAS No.: 40652-06-0

Cat. No.: VC1963321

Molecular Formula: C6H10N2O

Molecular Weight: 126.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40652-06-0 |

|---|---|

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| IUPAC Name | N-(2-cyanopropan-2-yl)acetamide |

| Standard InChI | InChI=1S/C6H10N2O/c1-5(9)8-6(2,3)4-7/h1-3H3,(H,8,9) |

| Standard InChI Key | LKIVSDJTIHCTLP-UHFFFAOYSA-N |

| SMILES | CC(=O)NC(C)(C)C#N |

| Canonical SMILES | CC(=O)NC(C)(C)C#N |

Introduction

Identification and Nomenclature

N-(1-Cyano-1-methylethyl)acetamide is an organic compound identified by several key descriptors:

The compound is classified as an acetamide derivative containing a cyano functional group attached to a tertiary carbon. Its systematic naming reflects the presence of both the acetamide group and the cyanopropane structure.

Physical and Chemical Properties

Structural Characteristics

N-(1-Cyano-1-methylethyl)acetamide features an acetamide functional group attached to a tertiary carbon that also bears a cyano group and two methyl substituents. This unique structural arrangement contributes to its chemical reactivity and potential biological interactions. The molecule contains an amide bond, which gives it hydrogen-bonding capabilities, and a cyano group that serves as a potential site for various chemical transformations.

Physical Properties

The compound exhibits several notable physical properties that influence its handling and applications:

These physical properties indicate that N-(1-Cyano-1-methylethyl)acetamide is a relatively stable compound with moderate lipophilicity, which may influence its potential for biological applications and pharmaceutical formulations.

Spectroscopic Data

Mass spectrometry data reveals the following characteristic patterns for N-(1-Cyano-1-methylethyl)acetamide:

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]+ | 127.08659 | 128.8 |

| [M+Na]+ | 149.06853 | 137.5 |

| [M+NH4]+ | 144.11314 | 132.7 |

| [M+K]+ | 165.04247 | 130.6 |

| [M-H]- | 125.07204 | 120.9 |

| [M+Na-2H]- | 147.05398 | 130.1 |

| [M]+ | 126.07877 | 126.8 |

| [M]- | 126.07986 | 126.8 |

These spectroscopic characteristics are valuable for analytical identification and purity assessment of the compound .

Synthesis and Preparation Methods

Several synthetic routes have been reported for the preparation of N-(1-Cyano-1-methylethyl)acetamide, though detailed procedures are somewhat limited in the literature. Drawing parallels from related compounds, the synthesis typically involves:

-

Reactions involving alkyl cyanoacetates with appropriate amines

-

Acylation of 2-aminopropane-2-carbonitrile with acetyl chloride or acetic anhydride

-

Condensation reactions utilizing acetamide derivatives and cyano-containing precursors

The synthesis is documented in several chemical literature sources, including:

The general approach involves careful control of reaction conditions to achieve selective formation of the desired product while minimizing side reactions that might occur due to the reactivity of the cyano and amide functional groups.

Chemical Reactivity

N-(1-Cyano-1-methylethyl)acetamide demonstrates diverse chemical reactivity, primarily due to its functional groups:

-

The cyano group serves as a versatile handle for further transformations, including:

-

Hydrolysis to carboxylic acids or amides

-

Reduction to primary amines

-

Participation in cycloaddition reactions

-

Nucleophilic addition reactions

-

-

The acetamide moiety can undergo:

-

Hydrolysis under acidic or basic conditions

-

Transamidation reactions

-

Dehydration reactions

-

Various substitution reactions

-

-

The tertiary carbon bearing the cyano group introduces interesting steric and electronic effects that influence reactivity patterns.

This reactivity profile makes N-(1-Cyano-1-methylethyl)acetamide a valuable building block in organic synthesis, particularly for the construction of more complex molecules containing nitrogen-based functional groups.

Biological Activities and Applications

Research Applications

Beyond its potential therapeutic uses, N-(1-Cyano-1-methylethyl)acetamide finds applications in:

-

Chemical research as a building block for more complex molecules

-

Study of structure-activity relationships in medicinal chemistry

-

Exploration of novel synthetic methodologies

-

Investigation of protein-ligand interactions

The compound's relatively simple structure combined with its functional diversity makes it an attractive starting material for various chemical transformations and biological studies.

| Hazard Classification | Category |

|---|---|

| Skin irritation | Category 2 |

| Eye irritation | Category 2A |

| Specific target organ toxicity - single exposure | Category 3, Respiratory system |

The compound carries several hazard statements:

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

Proper handling precautions include:

-

Use of appropriate personal protective equipment (gloves, eye protection, lab coat)

-

Adequate ventilation during handling

-

Avoiding skin contact, eye contact, and inhalation

-

Proper storage in a well-ventilated place in a tightly closed container

-

Following standard laboratory safety protocols for chemical handling

First aid measures for exposure include:

-

Skin contact: Wash thoroughly with soap and water

-

Eye contact: Rinse cautiously with water for several minutes and seek medical attention

-

Inhalation: Move to fresh air and keep comfortable for breathing

Comparison with Structurally Related Compounds

N-(1-Cyano-1-methylethyl)acetamide belongs to a family of structurally related compounds. Comparative analysis reveals interesting structural and functional relationships:

| Compound | Structural Difference | Potential Functional Implications |

|---|---|---|

| N-(1-Cyano-1-phenylethyl)acetamide | Contains a phenyl group instead of methyl | Enhanced lipophilicity, potential for π-π interactions |

| N-(2-Cyanoethyl)acetamide | Features a longer carbon chain | Different spatial arrangement, altered reactivity profile |

| N-(3-Cyanopropyl)acetamide | Contains a propyl group | Differences in steric hindrance and conformational flexibility |

| N-(1-cyano-1-methylethyl)methanesulfonamide | Sulfonamide instead of acetamide | Different hydrogen bonding pattern, enhanced acidity |

| N-(1-cyano-1-methylethyl)benzamide | Benzamide instead of acetamide | Increased aromatic character, different electronic properties |

These structural variations influence physicochemical properties, chemical reactivity, and potential biological activities. Understanding these structure-property relationships is crucial for rational design of new compounds with tailored characteristics for specific applications.

Current Research and Future Directions

Current research involving N-(1-Cyano-1-methylethyl)acetamide and related compounds focuses on several promising areas:

-

Medicinal Chemistry Applications

-

Further exploration of anti-inflammatory and analgesic properties

-

Investigation of potential antimicrobial activities

-

Development of structure-activity relationships for drug design

-

-

Synthetic Methodology

-

Use as a building block for heterocyclic compounds

-

Development of novel transformation methods

-

Application in the synthesis of natural product analogs

-

-

Materials Science

-

Incorporation into polymeric materials

-

Investigation of potential applications in specialty chemicals

-

Future research directions may include:

-

Detailed mechanistic studies of its biological activities

-

Computational modeling to predict interactions with biological targets

-

Development of more efficient synthetic routes

-

Exploration of novel applications in various scientific fields

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume